molecular formula C14H14O2 B113426 4-Benzyloxybenzyl alcohol CAS No. 836-43-1

4-Benzyloxybenzyl alcohol

Cat. No. B113426
CAS RN: 836-43-1
M. Wt: 214.26 g/mol
InChI Key: OEBIVOHKFYSBPE-UHFFFAOYSA-N
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Description

4-Benzyloxybenzyl alcohol is a benzyl ether . It has the molecular formula C14H14O2 and a molecular weight of 214.26 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H14O2 . The compound has a mono-isotopic mass of 214.099380 Da . The InChI representation of the molecule is InChI=1S/C14H14O2/c15-10-12-6-8-14 (9-7-12)16-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2 .


Chemical Reactions Analysis

The pyrolysis process of this compound resin was monitored by simultaneous TGA-DTG measurements in a nitrogen atmosphere . The process can be described by three reaction steps, one of which encompasses consecutive reactions . The first step is attributed to the random scission of the main chain in PS (polystyrene) solid support . The second step occurs via homolytic cleavage path of ether linkage of the resin and then through phenoxy radical (semiquinone) formation, which is converted into the benzoquinone through a dehydrogenation (by autocatalysis reaction) .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 371.9±22.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.3±3.0 kJ/mol . The flash point is 170.6±16.6 °C . The index of refraction is 1.595 . The molar refractivity is 63.9±0.3 cm3 .

Scientific Research Applications

Photocatalytic Oxidation

4-Benzyloxybenzyl alcohol and its derivatives have been studied in the context of photocatalytic oxidation. A study by Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol derivatives, including this compound, on titanium dioxide (TiO2) under UV-light and visible light, highlighting its potential use in photocatalytic processes (Higashimoto et al., 2009).

Chemo- and Regio-Selective Hydroxylations

Dai et al. (2010) demonstrated chemo- and regio-selective hydroxylations of substituted toluenes using Cellulosimicrobium cellulans EB-8-4 as a biocatalyst, resulting in benzyl alcohols like this compound. This research provides insights into green, clean methods for preparing benzyl alcohols (Dai et al., 2010).

Cu(OAc)2-Catalyzed Oxyfunctionalization

Jiang et al. (2014) developed a Cu(OAc)2-catalyzed oxyfunctionalization process, which includes this compound derivatives. This method involves atmospheric oxidation and is significant for the functionalization of benzyl groups, important in pharmaceutical research (Jiang et al., 2014).

Protective Group in Organic Synthesis

Crich et al. (2009) introduced a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which is relevant to this compound as it provides insights into the stability and compatibility of such groups in organic synthesis (Crich et al., 2009).

Kinetic Modelling in Solvolysis

Bentley et al. (2008) reported on the solvolysis of various benzyl substrates in alcohol-water mixtures, providing essential information on the reactivity of 4-substituted benzyl derivatives like this compound (Bentley et al., 2008).

Safety and Hazards

4-Benzyloxybenzyl alcohol can cause skin irritation and serious eye irritation . It is harmful if swallowed or if inhaled . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and avoid ingestion and inhalation . It is also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(4-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H14O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBIVOHKFYSBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50232450
Record name p-Benzyloxybenzyl chloride
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Molecular Weight

214.26 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

836-43-1
Record name 4-(Benzyloxy)benzyl alcohol
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Record name 4-(Benzyloxy)benzyl alcohol
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Record name p-Benzyloxybenzyl chloride
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Record name p-benzyloxybenzyl chloride
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Record name 4-(BENZYLOXY)BENZYL ALCOHOL
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Synthesis routes and methods

Procedure details

Phthalimidoacetaldehyde diethylacetate (5.3 g, 20 mmole) was dissolved in chloroform (100 mL) and a trifluoroacetic acid solution (50% aqueous, 80 mL) was added. The reaction mixture was stirred at room temperature for 12 hours. The chloroform layer was collected and dried over sodium sulfate. The filtrate was concentrated to give 3.75 g of the title compound (99% yield): TLC (Rf: 0.4; 40% EtOAc/Hexane), 1H NMR (DMSO-d6) δ 4.6 (s, 2 H, CH2), 7.8 (m, 4 H, Ar), 9.6 (s, 1 H, CHO). 13C NMR (DMSO-d6): δ 47.4 (CH2), 123.4 (Ar), 131.5 (Ar), 134.8 (Ar), 167.3 (CO), 196.8 (CHO).
Name
Phthalimidoacetaldehyde diethylacetate
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-Benzyloxybenzyl alcohol in organic synthesis?

A1: this compound is a versatile building block in organic synthesis. Its significance lies in its use as a starting material for the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, it serves as a key intermediate in the synthesis of the beta-blocker drug Betaxolol [].

Q2: Can you describe the synthetic route for incorporating this compound into the structure of Betaxolol, as outlined in the research?

A2: The research details a multi-step synthesis of Betaxolol where this compound plays a crucial role []. * It is first converted to its corresponding chloride, which then undergoes a series of reactions including nitrile formation, hydrolysis, and reduction to yield an alcohol derivative. * This derivative is subsequently etherified with bromomethylcyclopropane, followed by hydrogenolysis to generate a phenol intermediate.* This phenol is then reacted to introduce an epoxide group, which is finally opened with isopropylamine to yield Betaxolol.

Q3: Beyond its use in synthesizing Betaxolol, are there other applications of this compound in chemistry?

A3: Yes, this compound is also recognized as a key component of Wang Resin []. This resin is a widely used polymer support in solid-phase peptide synthesis. The presence of the this compound moiety allows for the attachment of amino acids and subsequent peptide chain elongation, highlighting its versatility in chemical synthesis.

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